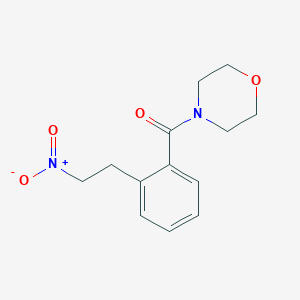

Morpholino(2-(2-nitroethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholino(2-(2-nitroethyl)phenyl)methanone, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Synthesis Analysis

The synthesis of morpholino nucleosides starts from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis

The molecular formula of Morpholino(2-(2-nitroethyl)phenyl)methanone is C13H16N2O4. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical And Chemical Properties Analysis

Morpholino(2-(2-nitroethyl)phenyl)methanone has a molecular weight of 264.281. It is a solid at room temperature .Applications De Recherche Scientifique

Anticancer Activity

Morpholino(2-(2-nitroethyl)phenyl)methanone: derivatives have been studied for their potential as anticancer agents . The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer therapy .

Antimicrobial Properties

The morpholino group, when attached to certain heterocyclic compounds, has shown significant antimicrobial properties . This suggests that 4-[2-(2-nitroethyl)benzoyl]morpholine could be used in the development of new antimicrobial drugs .

Biological Synthesis

This compound can be used as a precursor in the biological synthesis of various heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals and have a range of biological activities .

Anti-Inflammatory Applications

Similar to other morpholino derivatives, 4-[2-(2-nitroethyl)benzoyl]morpholine may possess anti-inflammatory properties . Research into its efficacy and mechanism could lead to new anti-inflammatory medications .

Analgesic Potential

The analgesic properties of morpholino derivatives make them interesting for the development of new painkillers4-[2-(2-nitroethyl)benzoyl]morpholine could be explored for its potential to relieve pain without the side effects of traditional analgesics .

Pharmaceutical Intermediates

4-[2-(2-nitroethyl)benzoyl]morpholine: serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is crucial, especially in the creation of compounds with improved pharmacokinetic properties .

Mécanisme D'action

Target of Action

Morpholino compounds are generally known to interact with rna or other therapeutics .

Mode of Action

Morpholino compounds are often used in antisense technologies . They can bind to RNA and prevent the production of specific proteins by blocking the translation process . The nitroethyl group in the compound could potentially undergo a nitration reaction, which is a common step in the synthesis of many organic compounds .

Biochemical Pathways

Morpholino compounds are known to influence the protein synthesis pathway by interacting with rna .

Pharmacokinetics

The pharmacokinetics of morpholino compounds can vary based on their chemical structure and the presence of functional groups .

Result of Action

Some morpholino compounds have shown antimicrobial and anticancer activity . The nitroethyl group in the compound could potentially contribute to these effects.

Safety and Hazards

Orientations Futures

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

Propriétés

IUPAC Name |

morpholin-4-yl-[2-(2-nitroethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(14-7-9-19-10-8-14)12-4-2-1-3-11(12)5-6-15(17)18/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCDZTHKCUAEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate](/img/structure/B2904905.png)

![ethyl 4-(5,7-dimethyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-6(3H)-yl)benzoate](/img/structure/B2904907.png)

![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2904908.png)

![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)